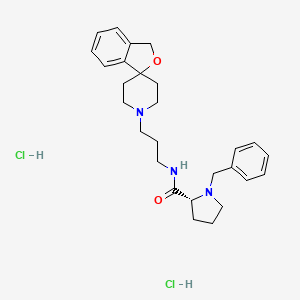![molecular formula C14H14N4O2S B2611707 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2097916-04-4](/img/structure/B2611707.png)
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and triazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the click chemistry method, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The reaction conditions often include the use of copper(I) catalysts and mild temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of furan-2,3-dione and thiophene-2,3-dione.
Reduction: Formation of 1,2-dihydro-1,2,3-triazole derivatives.
Substitution: Formation of substituted carboxamides with various functional groups.
Aplicaciones Científicas De Investigación
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The furan and thiophene rings contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(furan-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- N-[2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide stands out due to the presence of both furan and thiophene rings, which impart unique electronic and steric properties. This combination enhances its potential for diverse applications, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-18-8-12(16-17-18)14(19)15-7-11(10-4-6-21-9-10)13-3-2-5-20-13/h2-6,8-9,11H,7H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPJKZKNJWARHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea](/img/structure/B2611627.png)


![[2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid](/img/structure/B2611632.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2611634.png)

![1-(2,4-Dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2611636.png)


![2-[4-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropoxy]phenyl]acetic acid](/img/structure/B2611643.png)
![N-(2,6-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2611645.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2611646.png)
